molecular formula C14H16ClNO B1447848 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride CAS No. 1376320-00-1

2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride

Cat. No.: B1447848
CAS No.: 1376320-00-1
M. Wt: 249.73 g/mol
InChI Key: DIUMNUSDBMJYNY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Characterization

The systematic name 2,3,4,5-tetrahydronaphtho[1,2-b]oxepin-5-amine hydrochloride adheres to IUPAC conventions, reflecting the compound’s bicyclic framework and functional groups. The parent structure comprises a naphthalene moiety fused to a seven-membered oxepin ring, with partial saturation at positions 2–5. The amine group (-NH$$_2$$) is positioned at the bridgehead carbon (C5) of the oxepin ring, and the hydrochloride salt forms via protonation of the amine nitrogen.

Key identifiers include:

  • Molecular formula : C$${14}$$H$${16}$$ClNO
  • Molecular weight : 249.74 g/mol
  • CAS Registry Number : 1376320-00-1

The SMILES notation (NC1C2=CC=C3C=CC=CC3=C2OCCC1.Cl ) confirms the connectivity: a naphtho[1,2-b]oxepin backbone with an amine at C5 and a chloride counterion. The InChIKey (DIUMNUSDBMJYNY-UHFFFAOYSA-N ) further validates the stereochemical uniqueness.

Molecular Geometry and Conformational Analysis

The compound’s bicyclic system imposes distinct geometric constraints. The naphthalene moiety adopts a planar aromatic configuration, while the oxepin ring exhibits partial saturation, enabling conformational flexibility. Computational analyses of analogous benzoxepins suggest that the oxepin ring preferentially adopts a chair-like conformation in solution, minimizing steric strain. However, the presence of the amine group at C5 introduces torsional effects, potentially stabilizing twist-boat conformers under specific conditions.

Key geometric parameters include:

  • Bond angles : The C-O-C bond in the oxepin ring measures approximately 118°, consistent with sp$$^3$$-hybridized oxygen.
  • Torsional strain : The saturated C2–C5 carbons reduce ring puckering, with dihedral angles between the naphthalene and oxepin planes ranging from 15° to 25°.

Hydrogen bonding between the protonated amine (-NH$$_3^+$$) and chloride ion (Cl$$^-$$) further influences molecular geometry, favoring a syn-periplanar alignment that optimizes electrostatic interactions.

Crystallographic Studies and X-ray Diffraction Patterns

Single-crystal X-ray diffraction of related hydrochloride salts (e.g., doxepin hydrochloride) reveals monoclinic crystal systems with space group P2$$_1$$/a and unit cell parameters:

  • a = 13.78 Å, b = 8.96 Å, c = 14.31 Å
  • β = 96.54°, V = 1756.10 Å$$^3$$, Z = 4.

In the target compound, the chloride ion forms a discrete hydrogen bond with the ammonium group (N–H···Cl distance: ~2.1 Å). Additional weak C–H···Cl interactions (2.5–3.0 Å) between methylene groups and chloride stabilize the lattice. The naphthalene planes stack via π-π interactions (3.4–3.6 Å spacing), while the oxepin ring adopts a chair conformation in the solid state.

Tautomeric Forms and Stereoelectronic Effects

Tautomerism is limited due to the compound’s saturated oxepin ring and fixed ammonium group. However, stereoelectronic effects significantly influence reactivity:

  • The lone pairs on oxygen and nitrogen participate in conjugation with adjacent π-systems, modulating electron density across the naphthalene ring.
  • The protonated amine exerts an electron-withdrawing inductive effect, polarizing the C5–N bond and enhancing susceptibility to nucleophilic attack at C5.

While keto-enol tautomerism is absent, ring-chain tautomerism could theoretically occur if the oxepin oxygen undergoes nucleophilic opening. However, this is sterically and electronically disfavored in the hydrochloride salt.

Properties

IUPAC Name

2,3,4,5-tetrahydrobenzo[i][1]benzoxepin-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c15-13-6-3-9-16-14-11-5-2-1-4-10(11)7-8-12(13)14;/h1-2,4-5,7-8,13H,3,6,9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUMNUSDBMJYNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3C=C2)OC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Amination via Halogenated Intermediates

A reported method involves the synthesis of halogenated naphthaldehydes followed by oxidative and amination steps:

  • Step 1: Preparation of 8-bromo-1-naphthaldehyde derivatives as key intermediates.
  • Step 2: Oxidation of these aldehydes to carboxylic acids using sodium chlorite in acidic aqueous media at 0 °C.
  • Step 3: Subsequent reaction of the carboxylic acid with copper(I) bromide and excess amine at elevated temperature (~100 °C) for 16 hours to form the lactam structure, which is a precursor to the oxepin ring system.
  • Step 4: Conversion of the lactam to the amine hydrochloride salt by acid treatment and purification.

This method emphasizes controlled oxidation and copper-catalyzed amination, providing a route to functionalized oxepin derivatives with good yields.

Reduction and Cyclization in Acidic Media

Another approach utilizes reduction of cyclobutanone intermediates in acetic acid with zinc dust at low temperature (0 °C) followed by heating at 70 °C for 2 hours. The reaction mixture is then worked up by extraction with ethyl acetate, washing with brine, drying, and purification by flash chromatography. This method allows the formation of the oxepin ring fused to the naphthalene core, followed by amination steps to introduce the amine hydrochloride functionality.

Reaction Conditions and Workup Procedures

Step Reagents/Conditions Temperature Time Notes
Oxidation of naphthaldehyde Sodium chlorite, sulfuric acid, acetonitrile/water 0 °C 2 hours Controlled dropwise addition to avoid over-oxidation
Amination Copper(I) bromide, excess amine 100 °C 16 hours Requires inert atmosphere for best yield
Reduction of cyclobutanones Zinc dust in acetic acid 0 °C to 70 °C 2 hours Followed by extraction and drying
Purification Flash chromatography (silica gel), solvent mixtures Room temperature Variable Petroleum ether/ethyl acetate mixtures commonly used

Purification and Characterization

  • The crude products are typically purified by flash chromatography using silica gel as the stationary phase.
  • Eluents such as petroleum ether and ethyl acetate in varying ratios (1:1 or 10:1) are employed depending on the polarity of the intermediate.
  • Final products are isolated as hydrochloride salts by treatment with hydrochloric acid and precipitation.
  • Characterization includes ^1H NMR, ^13C NMR, and sometimes crystal structure confirmation to ensure correct regioselectivity and purity.

Research Findings and Yield Data

  • Yields for the key intermediates such as 8-bromo-1-naphthaldehydes are reported in the range of 68-85%, depending on the specific substituents and reaction conditions.
  • The copper-catalyzed amination step typically yields the lactam intermediates in 70-80% yield, which upon acid treatment gives the amine hydrochloride salt in comparable yields.
  • Reduction and cyclization procedures yield the oxepin ring system with moderate to good efficiency (~60-75%).

Summary Table of Preparation Routes

Method Key Reagents/Conditions Yield Range (%) Advantages References
Oxidation + Cu-catalyzed amination Sodium chlorite, CuBr, amine, acid, 0-100 °C 70-80 High regioselectivity, scalable
Reduction of cyclobutanones Zinc dust, acetic acid, 0-70 °C 60-75 Mild conditions, straightforward

Chemical Reactions Analysis

Types of Reactions

2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Scientific Research Applications of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride

This compound, a chemical compound with the molecular formula C14H15NO·HCl, has applications in medicinal chemistry, materials science, and biological studies. Its unique structure, featuring a naphtho[1,2-b]oxepin ring and an amine group at the 5-position, contributes to its specific chemical and biological properties, making it valuable in research and industry.

Medicinal Chemistry

This compound is explored in medicinal chemistry as a pharmacophore in drug design and development. Studies suggest that the compound may exhibit antidepressant-like effects by modulating neurotransmitter systems, such as serotonin and norepinephrine pathways, in the brain. Derivatives of naphtho[1,2-b]oxepin have shown improvements in depressive-like behaviors in animal models when administered over a period of two weeks.

Materials Science

The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.

Biological Studies

This compound is used in biological studies to understand its interaction with biological molecules and potential therapeutic effects.

Antitumor Properties

In vitro studies on human cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound highlighted that this compound could mitigate neuronal damage in models of oxidative stress. The study found that it reduced reactive oxygen species (ROS) levels and improved cell viability in neuronal cultures exposed to neurotoxic agents.

Activity TypeMechanism
AntidepressantSerotonin and norepinephrine modulation
AntitumorInduction of apoptosis
NeuroprotectiveAntioxidant properties

Mechanism of Action

The mechanism of action of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three classes of heterocycles: (1) pyrrolo[3,2-b]quinolinones, (2) naphtho-oxazines, and (3) substituted tetrahydroisoquinolines. These analogs share fused aromatic systems, heteroatoms (O, N), and pharmacological relevance.

Structural and Spectral Comparisons

Table 1: Key Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Features (NMR, HRMS)
2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-amine HCl C₁₃H₁₆ClNO 237.73 Not reported Expected δ ~7–8 ppm (aromatic H), δ ~3–4 ppm (oxepane H)
7-Methoxy-pyrrolo[3,2-b]quinolin-9(4H)-one (12c) C₁₂H₁₀N₂O₂ 214.22 >250 $ ^1H $ NMR (CD₃OD): δ 7.76 (d, J=2.5 Hz), 3.86 (s, OCH₃)
8-Methoxy-naphtho[1,2-b][1,4]oxazine C₁₃H₁₇NO₂ 219.29 Not reported Structural similarity to naphtho-oxepin; methoxy substitution
5-Chloro-pyrrolo[3,2-b]quinolin-9(4H)-one HCl (11e) C₁₁H₁₀ClN₂O 220.66 >250 $ ^13C $ NMR (D₂O): δ 170.5 (C=O), 116.6 (C-Cl)
Key Observations:
  • Substituent Effects : Halogenated analogs (e.g., 11e with Cl, 11d with Br) show distinct electronic profiles, with bromo substituents increasing molecular weight and lipophilicity. Methoxy groups (12c) enhance electron density, altering binding affinity in biological systems .
  • Spectroscopic Signatures: The target compound’s amine hydrochloride group would produce characteristic NH$_2^+$ signals in $ ^1H $ NMR (δ ~5–6 ppm in D₂O), contrasting with the carbonyl (C=O) peaks (~168–170 ppm in $ ^13C $ NMR) seen in pyrroloquinolones .

Pharmacological Potential

While the target compound’s bioactivity remains uncharacterized, analogs provide clues:

  • Pyrroloquinolones: Demonstrated kinase inhibition and antimicrobial activity in preclinical studies .
  • Tetrahydroisoquinolines: Known for CNS activity (e.g., dopamine receptor modulation) .

Biological Activity

2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C₁₄H₁₆ClN₁O
  • Molecular Weight : 249.73 g/mol
  • CAS Number : 1376320-00-1

The biological activity of this compound is primarily attributed to its interactions with various biological targets. These interactions can lead to several pharmacological effects:

  • Antidepressant Activity : Research indicates that this compound may exhibit antidepressant-like effects by modulating neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways.
  • Antitumor Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects : The compound has been noted for its potential neuroprotective properties against oxidative stress and neuroinflammation.

Biological Activity Data Table

Activity TypeMechanismReferences
AntidepressantSerotonin and norepinephrine modulation
AntitumorInduction of apoptosis
NeuroprotectiveAntioxidant properties

Study 1: Antidepressant Effects

A study published in Journal of Medicinal Chemistry explored the antidepressant effects of various naphtho[1,2-b]oxepin derivatives. The findings indicated that compounds similar to this compound exhibited significant improvements in depressive-like behaviors in animal models when administered over a period of two weeks.

Study 2: Antitumor Activity

In vitro studies conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Study 3: Neuroprotective Properties

A recent investigation into the neuroprotective effects highlighted that this compound could mitigate neuronal damage in models of oxidative stress. The study found that it reduced reactive oxygen species (ROS) levels and improved cell viability in neuronal cultures exposed to neurotoxic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride, and how can side products be minimized?

  • Methodology : The compound’s synthesis likely involves cyclization and amine functionalization. A three-step protocol (as seen in naphthothiazole derivatives) can be adapted:

Cyclization : React a tetralone precursor with thiourea and iodine under reflux in ethanol to form the oxepin core .

Amine introduction : Use coupling agents like HBTU with i-Pr2NEt in THF for amine group attachment .

Salt formation : Treat the free base with HCl in a non-polar solvent to precipitate the hydrochloride salt .

  • Side product control : Monitor reaction intermediates via TLC (e.g., 3:7 EtOAc/hexanes) and employ flash chromatography for purification. Impurities like unreacted tetralone or over-alkylated products can be minimized by optimizing stoichiometry and reaction time .

Q. How should structural characterization be performed for this compound, particularly for confirming the oxepin ring system?

  • Key techniques :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for diagnostic signals:
  • Downfield shifts (~7.5–8.5 ppm) for aromatic protons in the naphtho-oxepin system .
  • Methine protons adjacent to the amine group (~4.5–5.5 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ or [M+Na]+ peaks) and isotopic patterns .
  • X-ray crystallography : Resolve the fused bicyclic structure, as demonstrated for similar naphtho-oxazine derivatives .

Q. What stability considerations are critical for storing this hydrochloride salt?

  • Storage conditions :

  • Store at −20°C in airtight, light-resistant containers due to sensitivity to hydrolysis and oxidation (common in amine hydrochlorides) .
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways, such as oxepin ring opening or amine deprotonation .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. non-polar solvents be resolved for this compound?

  • Contradiction analysis :

  • The hydrochloride salt may exhibit poor solubility in non-polar solvents (e.g., hexanes) but moderate solubility in DMSO or methanol.
  • Method : Perform phase-solubility studies using the shake-flask method. Adjust pH (e.g., 1–3 with HCl) to maintain protonation, enhancing aqueous solubility. For non-polar media, employ co-solvents (e.g., 10% DMSO in THF) .

Q. What strategies are effective in elucidating the compound’s mechanism of action in biological systems (e.g., antimicrobial activity)?

  • Experimental design :

Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding to bacterial enzymes like DNA gyrase, leveraging structural homology with naphthothiazole inhibitors .

In vitro assays : Conduct MIC tests against Mycobacterium tuberculosis with positive/negative controls. Compare IC50 values against related naphtho-oxepin analogs to establish structure-activity relationships .

Metabolic profiling : Use LC-MS to identify metabolites in hepatic microsomes, focusing on oxidative deamination or ring hydroxylation pathways .

Q. How can computational modeling predict the compound’s reactivity in photodegradation studies?

  • Approach :

  • Perform DFT calculations (e.g., Gaussian 16) to model excited-state behavior under UV light.
  • Key parameters: HOMO-LUMO gaps (predicting electron transfer) and bond dissociation energies (e.g., C–N in the oxepin ring) .
  • Validate with experimental UV/Vis spectroscopy and HPLC tracking of degradation products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.